molecular formula C15H20N2O2S B2443297 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 634162-27-9

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2443297
CAS No.: 634162-27-9
M. Wt: 292.4
InChI Key: TXOYIIRJIWAQME-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-8(2)6-12(18)17-15-13(14(16)19)10-5-4-9(3)7-11(10)20-15/h6,9H,4-5,7H2,1-3H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOYIIRJIWAQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiophene core and an amide functional group. Its molecular formula is C15H19N2O2SC_{15}H_{19}N_{2}O_{2}S, with a molecular weight of approximately 293.39 g/mol. The presence of methyl and enoyl groups suggests potential interactions with biological targets.

Research indicates that compounds similar to 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may interact with various biological pathways:

  • PPAR Activation : Studies have shown that related compounds can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This interaction plays a crucial role in metabolic regulation and inflammation reduction .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress. This is particularly relevant in conditions like diabetes and cardiovascular diseases .
  • Antimicrobial Effects : Preliminary data suggest that this class of compounds may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study Biological Activity Findings
Study 1PPAR-gamma ActivationHigh affinity ligands comparable to thiazolidinediones .
Study 2Antioxidant PropertiesSignificant reduction in oxidative stress markers in vitro .
Study 3Antimicrobial ActivityInhibition of growth in Gram-positive bacteria .

Case Study 1: PPAR-gamma Ligands

In a study conducted by researchers in 2007, several derivatives were synthesized and tested for their ability to activate PPAR-gamma. The results demonstrated that certain modifications to the benzothiophene structure enhanced binding affinity and activation potential compared to traditional antidiabetic agents .

Case Study 2: Antioxidant Efficacy

A recent investigation into the antioxidant properties of related compounds showed that they effectively scavenged free radicals in cellular models. The study highlighted the potential of these compounds in preventing cellular damage associated with chronic diseases .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays revealed that derivatives of benzothiophene exhibited promising activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest a mechanism involving disruption of bacterial cell membranes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzothiophene have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that certain benzothiophene derivatives significantly reduced the viability of human cancer cell lines, suggesting that modifications to the benzothiophene structure can enhance biological activity .

Enzyme Inhibition
The compound's structural features make it a candidate for enzyme inhibition studies. Specifically, its potential as an inhibitor of enzymes related to metabolic diseases such as diabetes and Alzheimer's disease has been investigated. For example, derivatives have been synthesized and tested against α-glucosidase and acetylcholinesterase, showing significant inhibitory effects that could lead to therapeutic applications in managing Type 2 diabetes mellitus and Alzheimer's disease .

Inflammation Modulation
Recent studies have highlighted the compound's ability to modulate inflammatory responses. In vitro assays demonstrated that it could significantly reduce interleukin-6 (IL-6) release in treated cell cultures. This suggests a potential role in anti-inflammatory therapies .

Antimicrobial Properties
Additionally, compounds within this chemical class have been evaluated for their antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, which could pave the way for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 6-Methyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and evaluated their effects on human cancer cell lines. The results indicated that specific modifications to the compound's structure enhanced its cytotoxicity against breast and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the inhibitory effects of the compound on α-glucosidase. The synthesized derivatives were tested at varying concentrations, revealing a dose-dependent inhibition pattern. This property suggests its utility in developing new pharmacological agents aimed at controlling blood glucose levels in diabetic patients.

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